

An In-depth Technical Guide to the Physicochemical Properties of Vanilpyruvic Acid

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Compound of Interest

Compound Name: *Vanilpyruvic acid*

Cat. No.: *B085985*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Vanilpyruvic acid** (VPA), a catecholamine metabolite. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Core Physicochemical Properties

Vanilpyruvic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, is an organic compound with the chemical formula $C_{10}H_{10}O_5$.^{[1][2][3]} It is classified as a phenylpyruvic acid derivative. In its solid state, it typically appears as a white to off-white crystalline substance.^{[1][4]}

The following table summarizes the key physicochemical properties of **Vanilpyruvic acid**. It is important to note that many of these values are predicted through computational models, as extensive experimental data is not widely available.

Property	Value	Source Type	Reference(s)
Identifiers			
IUPAC Name	3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid	-	[1]
CAS Number	1081-71-6	-	[1][2][4]
Molecular Formula	C10H10O5	-	[1][2][3]
Molecular Weight			
Average Molecular Weight	210.18 g/mol	Experimental	[1][2][3]
Monoisotopic Weight	210.05282343 Da	Computed	[1]
Solubility			
Water Solubility	1.3 g/L	Predicted	
DMSO Solubility	≥ 27 mg/mL (128.46 mM)	Experimental	[5][6]
Partition Coefficients			
LogP (Octanol/Water)	1.36 - 1.44	Predicted	
LogS (Aqueous Solubility)	-2.2	Predicted	
Acidity			
pKa (Strongest Acidic)	2.73	Predicted	
pKa (Strongest Basic)	-4.9	Predicted	
Structural Properties			
Polar Surface Area	83.83 Å²	Predicted	
Hydrogen Bond Donor Count	2	Predicted	

Hydrogen Bond Acceptor Count	5	Predicted	
Rotatable Bond Count	4	Predicted	
Physical Properties			
Physical Description	Solid	Experimental	[1] [2]
Boiling Point	Not Available	-	
Melting Point	Not Available	-	

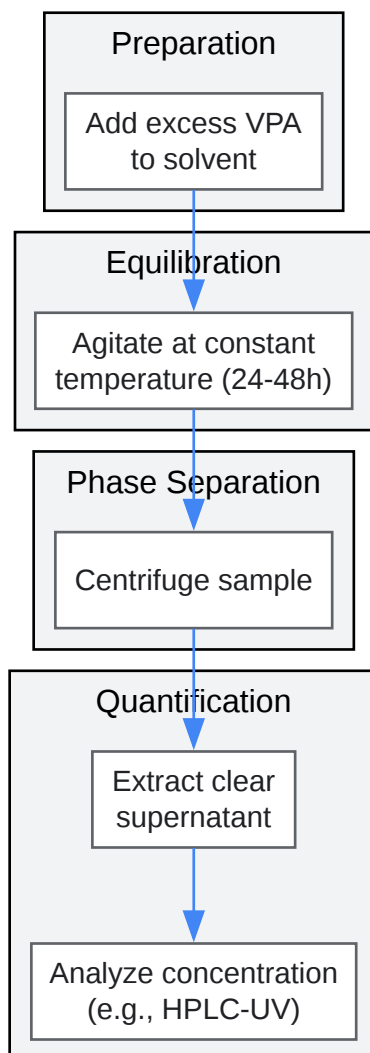
Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **Vanilpyruvic acid** are not extensively published. However, standard methodologies can be applied.

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.

- **Preparation:** Add an excess amount of solid **Vanilpyruvic acid** to a known volume of the solvent (e.g., water, DMSO) in a sealed, thermostatted container.
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. For poorly soluble compounds, sonication or gentle heating may be applied initially to aid dispersion.[\[5\]](#)[\[6\]](#)
- **Phase Separation:** Cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure a clear separation of the solid and liquid phases.
- **Quantification:** Carefully extract an aliquot of the clear, saturated supernatant. Analyze the concentration of **Vanilpyruvic acid** in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is calculated from the measured concentration in the saturated solution.

Workflow for Solubility Determination (Shake-Flask Method)



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Workflow for Solubility Determination

Spectral data provides crucial information about the chemical structure and purity of a compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. The sample is dissolved in a

suitable deuterated solvent (e.g., DMSO- d_6), and the spectrum is acquired on an NMR spectrometer.^[1]

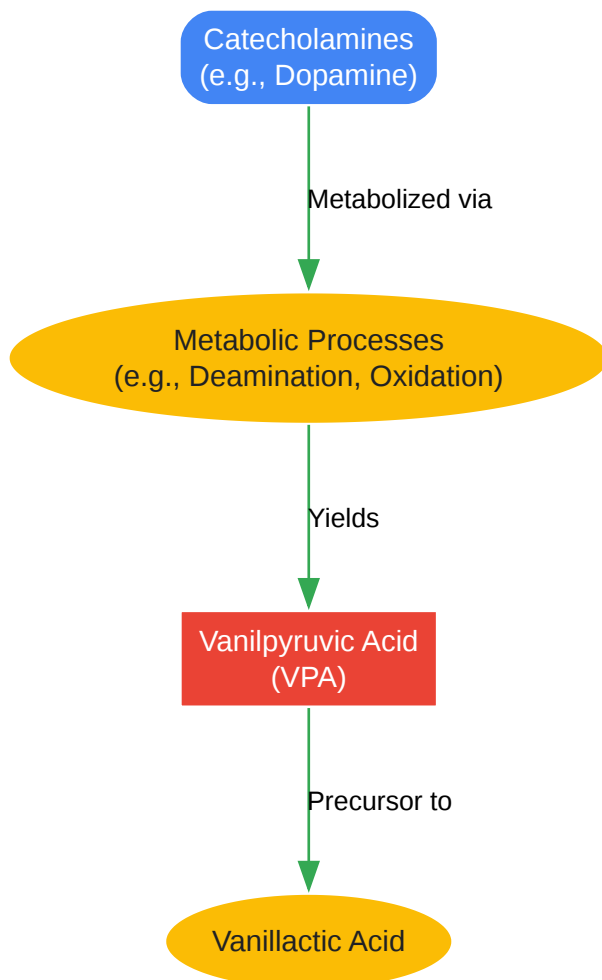
- **Infrared (IR) Spectroscopy:** IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. A sample can be analyzed as a solid (e.g., using KBr pellet) or in a suitable solvent.^[1]
- **Mass Spectrometry (MS):** MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.^[1]
- **UV-Visible Spectroscopy:** This technique measures the absorption of ultraviolet and visible light by the compound, which is related to its electronic transitions. It is often used for quantitative analysis.

Biological Context and Relationships

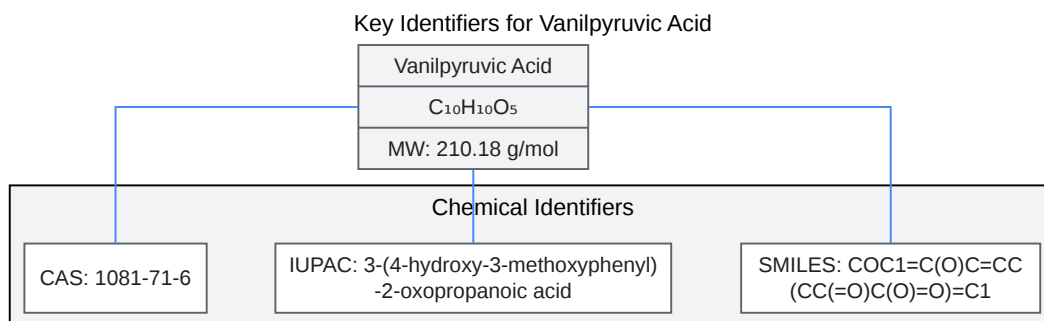
Vanilpyruvic acid is a metabolite involved in catecholamine metabolism.^{[2][6]}

Catecholamines, such as dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones. The metabolic pathway of these compounds is complex, and the presence of metabolites like **Vanilpyruvic acid** can be significant. For instance, elevated levels of certain metabolites are associated with inborn metabolic disorders like aromatic L-amino acid decarboxylase deficiency.

Metabolic Relationship of Vanilpyruvic Acid

[Click to download full resolution via product page](#)Metabolic Context of **Vanilpyruvic Acid**

The structural identifiers provide a standardized way to reference **Vanilpyruvic acid** in chemical databases and literature.



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Chemical Identifiers for **Vanilpyruvic Acid**

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